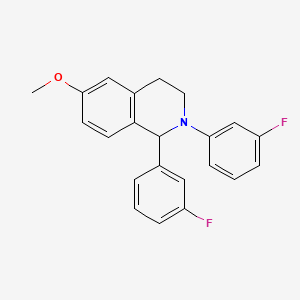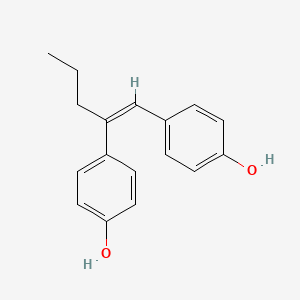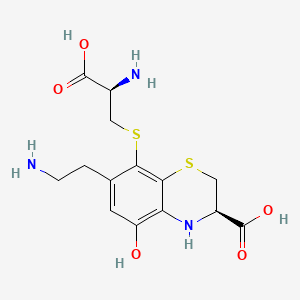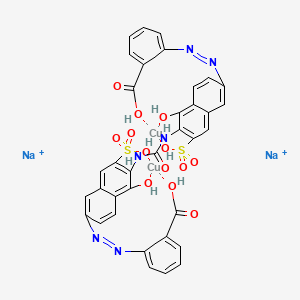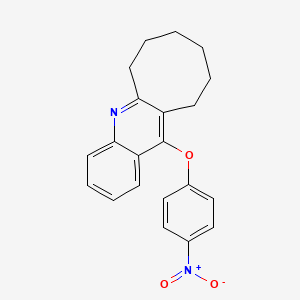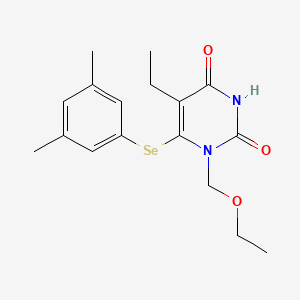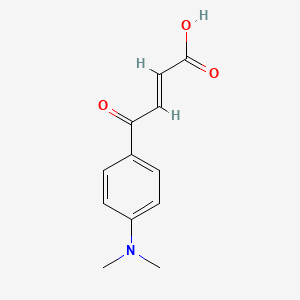
(E)-4-(4-(Dimethylamino)phenyl)-4-oxo-2-butenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(4-(Dimethylamino)phenyl)-4-oxo-2-butenoic acid is an organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a butenoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-(Dimethylamino)phenyl)-4-oxo-2-butenoic acid typically involves the condensation of 4-(dimethylamino)benzaldehyde with acetic anhydride and pyridine. This reaction is carried out at elevated temperatures, around 220°C, to facilitate the formation of the desired product . Another method involves the use of sodium hydroxide in the presence of a phase transfer catalyst like Aliquat 336, which aids in the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.
化学反応の分析
Types of Reactions
(E)-4-(4-(Dimethylamino)phenyl)-4-oxo-2-butenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced alcohols or amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Chemistry
In chemistry, (E)-4-(4-(Dimethylamino)phenyl)-4-oxo-2-butenoic acid is used as a precursor for the synthesis of nonlinear optical chromophores.
Biology and Medicine
The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical research. It can be used to study enzyme interactions, receptor binding, and other biological processes.
Industry
In the industrial sector, this compound is utilized in the production of advanced materials, including smart materials that respond to environmental stimuli. Its incorporation into polymers and other materials enhances their thermal stability and mechanical properties .
作用機序
The mechanism of action of (E)-4-(4-(Dimethylamino)phenyl)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. Additionally, the compound’s conjugated system allows it to participate in electron transfer processes, further modulating its biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include (E)-3-(4-(Dimethylamino)phenyl)-2-propenoic acid and (E)-4-(4-(Dimethylamino)phenyl)-3-buten-2-one. These compounds share structural similarities but differ in their specific functional groups and overall reactivity .
Uniqueness
(E)-4-(4-(Dimethylamino)phenyl)-4-oxo-2-butenoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
特性
CAS番号 |
86867-14-3 |
|---|---|
分子式 |
C12H13NO3 |
分子量 |
219.24 g/mol |
IUPAC名 |
(E)-4-[4-(dimethylamino)phenyl]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H13NO3/c1-13(2)10-5-3-9(4-6-10)11(14)7-8-12(15)16/h3-8H,1-2H3,(H,15,16)/b8-7+ |
InChIキー |
HUWCREVZODMUNL-BQYQJAHWSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)C(=O)/C=C/C(=O)O |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


